Licraside

概要

説明

リクラサイドは、ファルネソイドXレセプター(FXR)アゴニストとして特に、その潜在的な治療効果で知られている生物活性化合物です。 胆汁分泌障害、つまり胆汁の流れの障害を特徴とする疾患の治療に有望視されています 。 リクラサイドは、メラニン産生に関与する酵素であるチロシナーゼの阻害効果も認められています .

科学的研究の応用

Licraside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of glycosylation and oxidation reactions.

Industry: Utilized in the development of antibrowning and depigmenting agents in the cosmetic industry.

作用機序

リクラサイドは、主にファルネソイドXレセプター(FXR)の活性化を通じてその効果を発揮します。 このレセプターは、胆汁酸の恒常性、脂質代謝、および糖代謝の調節に重要な役割を果たしています。 FXRを活性化することで、リクラサイドは胆汁酸レベルを低下させ、肝臓機能を改善するのに役立ちます 。 さらに、チロシナーゼ阻害剤として、リクラサイドは酵素の活性を阻害し、メラニン産生を抑制し、潜在的に皮膚の色素沈着を薄くします .

生化学分析

Biochemical Properties

Licraside interacts with the Farnesoid X receptor (FXR), a key regulator of bile acids homeostasis . As an FXR agonist, this compound activates this receptor, influencing the biochemical reactions associated with bile acids homeostasis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Farnesoid X receptor (FXR). As an FXR agonist, this compound binds to this receptor, leading to its activation . This activation influences the synthesis, transport, and metabolism of bile acids, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In particular, this compound has been shown to significantly reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound has a stable effect on cellular function over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathways of bile acids. It interacts with the Farnesoid X receptor (FXR), which plays a critical role in regulating the homeostasis of bile acids . This interaction influences the synthesis, transport, and metabolism of bile acids .

Transport and Distribution

Given its role as an FXR agonist, it is likely that it interacts with transporters or binding proteins associated with the FXR pathway .

Subcellular Localization

Given its role as an FXR agonist, it is likely that it is localized to the areas of the cell where the FXR pathway is active .

準備方法

合成経路と反応条件: リクラサイドの合成には、グリコシル化や酸化などの化学反応が多数伴います。 特定の合成経路と反応条件は、多くの場合、機密情報であり、科学文献で詳細に記述されています。 一般的な方法には、制御された条件下でグリコシルドナーとアクセプターを使用し、目的のグリコシド結合を実現することが含まれます .

工業的生産方法: リクラサイドの工業的生産には、一般的に、高収率と高純度を確保するため、最適化された反応条件を用いた大規模合成が用いられます。 これには、バイオリアクターの使用やクロマトグラフィーなどの高度な精製技術による化合物の単離と精製が含まれる場合があります .

化学反応の分析

反応の種類: リクラサイドは、次のようなさまざまな化学反応を起こします。

酸化: リクラサイドは、酸化されてさまざまな誘導体となり、これらは異なる生物活性を有することがあります。

還元: 還元反応は、リクラサイドの官能基を変換することができ、その生物活性を変化させる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤.

主な生成物: これらの反応によって生成される主な生成物は、使用された特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシ化された誘導体が生成される場合があり、置換反応によってさまざまな置換グリコシドが生成される場合があります .

4. 科学研究への応用

リクラサイドは、次のような幅広い科学研究への応用が期待されています。

化学: グリコシル化や酸化反応の研究におけるモデル化合物として使用されます。

生物学: 酵素阻害、特に色素沈着と皮膚疾患の研究において重要なチロシナーゼにおける役割について研究されています.

類似化合物との比較

リクラサイドは、他のFXRアゴニストやチロシナーゼ阻害剤と比較することができます。

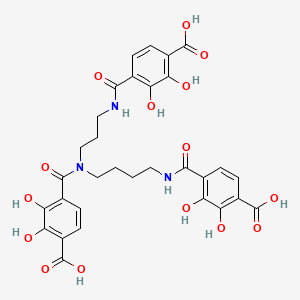

類似化合物:

- オベチコール酸

- ケノデオキシコール酸

- コジ酸

- アルブチン

リクラサイドは、治療用と化粧用、両方の用途に役立つ貴重な化合物です。

特性

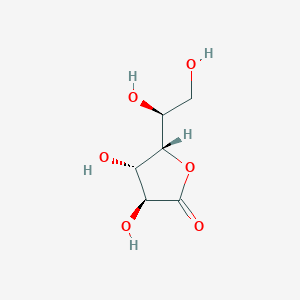

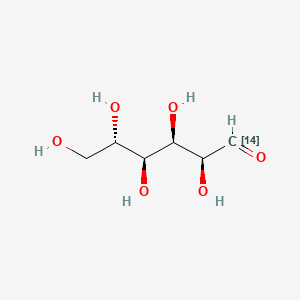

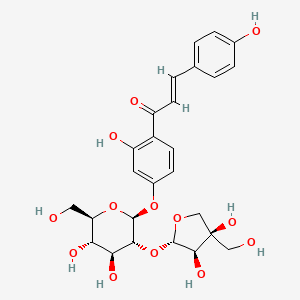

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFPXZQERMCLE-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-71-1 | |

| Record name | Licuraside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

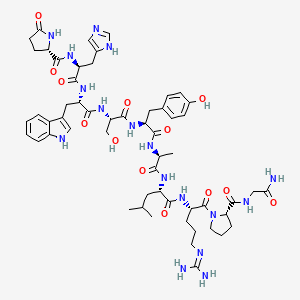

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

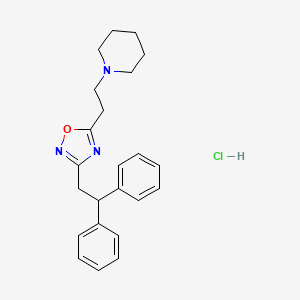

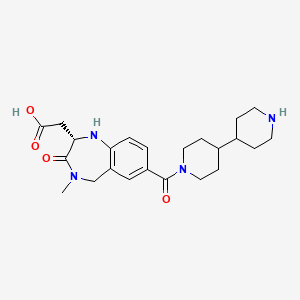

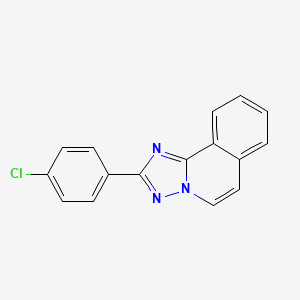

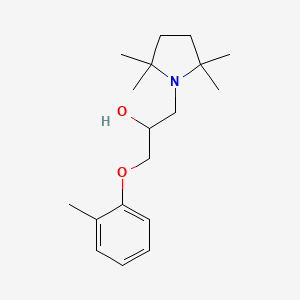

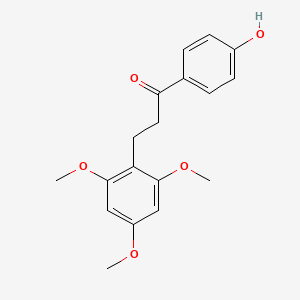

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。